2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide often involves intricate steps, including the use of sulfonamides and fluorinated intermediates. For instance, the synthesis and radiofluorination of sulfonamide-based ligands for potential cerebral imaging via positron emission tomography highlight the complex synthesis routes involving fluorine incorporation into bioactive molecules (Kronenberg et al., 2007).
Molecular Structure Analysis
The molecular structure of sulfur-nitrogen compounds, including those with fluorine substitutions, often reveals significant insights into their chemical behavior and interaction potentials. For example, the study of acyclic sulfur−nitrogen compounds provides details on crystal and molecular structures that can shed light on electron delocalization and bond characteristics relevant to similar compounds (Haas et al., 1996).
Chemical Reactions and Properties
The chemical reactivity and properties of fluorophenyl and sulfonamide derivatives are of particular interest due to their potential applications in various fields. Studies on the synthesis, structure, and electrochemistry of related compounds, such as N-(3-thenoyl)fluorosulfonimide, highlight the intricate chemical behavior and potential reactivity patterns that could be extrapolated to our compound of interest (Macneill et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their practical applications and handling. The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, for instance, provide valuable information on molecular conformation and intermolecular interactions, which are essential for predicting the behavior of similar compounds (Suchetan et al., 2016).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, is fundamental for harnessing the compound's capabilities. For example, the catalysis and solvent-free synthesis techniques for benzamide derivatives underscore the innovative approaches to modifying chemical properties and enhancing reactivity (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
2-[[2-(4-fluoro-N-methylsulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-13(2)21-19(25)16-6-4-5-7-17(16)22-18(24)12-23(28(3,26)27)15-10-8-14(20)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUXTUHMJNAGOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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